molecular formula C8H9NO4 B1600059 (4-Nitro-1,2-phenylene)dimethanol CAS No. 22162-19-2

(4-Nitro-1,2-phenylene)dimethanol

Cat. No. B1600059
CAS RN: 22162-19-2
M. Wt: 183.16 g/mol
InChI Key: BVWREOCJVMLGTJ-UHFFFAOYSA-N
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Description

“(4-Nitro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “(4-Nitro-1,2-phenylene)dimethanol” is 1S/C8H9NO4/c10-4-6-1-2-8 (9 (12)13)3-7 (6)5-11/h1-3,10-11H,4-5H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Nitro-1,2-phenylene)dimethanol” has a molecular weight of 183.16100 . The compound does not have specified values for density, boiling point, melting point, or flash point . It’s also noted that the compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis and Characterization

  • Polymer Synthesis : (4-Nitro-1,2-phenylene)dimethanol plays a role in the synthesis of polymers. It is used in the preparation of polyazomethine ethers, which contain azomethine and ether linking groups between phenylene rings. This polymer shows promising second harmonic generation for non-linear optical applications (Dutta et al., 2003).

  • Chiral Polyurethane Synthesis : The compound has been used in the synthesis of chiral polyurethane, leading to the formation of π-stacked 2/1-helical polymers and cyclic compounds (Gudeangadi et al., 2015).

Electronic and Photovoltaic Applications

  • Bulk Heterojunction Solar Cells : (4-Nitro-1,2-phenylene)dimethanol derivatives have been used in the synthesis of novel low band gap soluble copolymers. These copolymers, when blended with PCBM, have shown to improve the photovoltaic response of bulk heterojunction solar cells (Mikroyannidis et al., 2010).

Coordination Chemistry and Materials Science

  • Synthesis of Coordination Polymers : This compound is used in the synthesis of lanthanide coordination polymers. These polymers have been studied for their structural properties and photoluminescent properties, making them potentially useful in materials science (Huang et al., 2009).

  • Molecular Compasses and Gyroscopes : Derivatives of (4-Nitro-1,2-phenylene)dimethanol have been used to synthesize molecular compasses and gyroscopes. These compounds, with central phenylene rotors and polar substituents, exhibit unique rotational dynamics in the solid state (Domínguez et al., 2003).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Novel compounds synthesized from (4-Nitro-1,2-phenylene)dimethanol have been evaluated for their corrosion inhibiting properties on mild steel, particularly in acidic environments. These compounds have shown significant efficacy as corrosion inhibitors (Singh & Quraishi, 2016).

Safety And Hazards

The safety information for “(4-Nitro-1,2-phenylene)dimethanol” indicates that it has a hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound’s MSDS can provide more detailed safety information .

properties

IUPAC Name

[2-(hydroxymethyl)-4-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWREOCJVMLGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452087
Record name (4-Nitro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitro-1,2-phenylene)dimethanol

CAS RN

22162-19-2
Record name (4-Nitro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-nitrophthalic acid (40 g, 189.5 mmol) in THF (500 mL) was added dropwise over 1.5 h to a solution of borane-THF complex (1 M, 490 mL, 490 mmol), keeping the reaction temperature between 0° C. and 5° C. After the addition, the reaction mixture was allowed to warm slowly to ambient temperature and stirred for 18 h. MeOH (100 mL) was added carefully and the precipitated solid dissolved. The mixture was concentrated in vacuo to about 500 mL, cooled to 0° C., and 10 N NaOH was added to adjust the pH to 10-11. This mixture was extracted with EtOAc (3×600 mL) and the combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound. MS: m/z=207 (M−OH+CH3CN).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of borane.tetrahydrofuran complex (70 mL of 1.5 M solution in tetrahydrofuran/diethyl ether) cooled to 0° C. under nitrogen was added a solution of 4-nitrophthalic acid (7.01 g; 33.2 mmol) in tetrahydrofuran (50 mL) dropwise over a 20 minute period. At the end of the addition, the mixture was allowed to stir for 3.5 h at 0° C. The mixture was allowed to warm to room temperature and then refluxed for 18 h. The mixture was allowed to cool to room temperature, quenched with methanol and concentrated in vacuo. The residue was taken up into ethyl acetate, washed with saturated sodium bicarbonate solution followed by brine solution. The organic extract was dried (sodium sulfate), filtered and concentrated in vacuo to give 5.61 g (92%) of 4-nitro-1,2-di-hydroxymethyl benzene as a white solid: ES-LRMS calcd for C8H8NO4 (M+−1) 182, found 182.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Nitro-1,2-phenylene)dimethanol
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